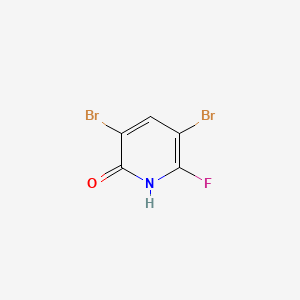

![molecular formula C8H5NO2 B1628194 Benzo[c]isoxazole-3-carbaldehyde CAS No. 74052-97-4](/img/structure/B1628194.png)

Benzo[c]isoxazole-3-carbaldehyde

Descripción general

Descripción

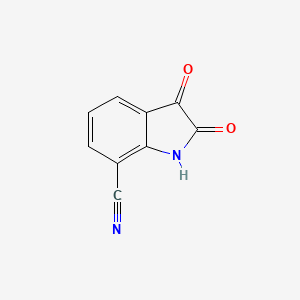

Benzo[c]isoxazole-3-carbaldehyde is an organic compound . It is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole rings are found in some natural products .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . A metal-free approach has been developed for the synthesis of benzo[c]isoxazole (anthranils) containing 1,2,3-triazoles . The reaction proceeded efficiently through a [3 + 2] azide–alkyne cycloaddition, SNAr azidation, and denitrogenative cyclization sequence .Molecular Structure Analysis

The empirical formula of Benzo[c]isoxazole-3-carbaldehyde is C4H3NO2 . Its molecular weight is 97.07 .Chemical Reactions Analysis

Isoxazole rings are capable of undergoing various transformations due to the presence of a labile N–O bond . This allows the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis

Benzo[c]isoxazole-3-carbaldehyde is a solid . Its molecular weight is 97.07 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis of Benzo[c]Carbazoles : Benzo[c]isoxazole-3-carbaldehyde is used in the one-pot photochemical synthesis of benzo[c]carbazoles, achieved through photodechlorination-initiated coupling and electrocyclic reactions (Wang et al., 2008).

Isoxazole Extensions Synthesis : Novel isoxazol derivatives are synthesized using benzo[c]isoxazole-3-carbaldehyde in aqueous phase, showcasing its potential in creating compounds with antibacterial and antifungal activities (Wazalwar et al., 2017).

Intramolecular Cycloaddition : Benzo[c]isoxazole-3-carbaldehyde derivatives are involved in intramolecular cycloaddition reactions for the synthesis of complex structures like benzo[e][1,3]oxazines and benzo[f][1,4]oxazepines (Xu et al., 2018).

Synthesis of Pyrazole Derivatives : Benzo[c]isoxazole-3-carbaldehyde is utilized in the synthesis of pyrazole derivatives with significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).

Formation of Isoxazoles : The compound plays a role in the base-mediated rearrangement of oxetanes, forming isoxazoles, which are crucial in pharmaceutical sciences (Burkhard et al., 2011).

Biological and Pharmaceutical Research

Anticancer Properties : Benzo[c]isoxazole-3-carbaldehyde derivatives have been studied for their potential anti-cancer activity, particularly in liver cancer cell lines, through molecular docking and in vitro studies (Reddy & Reddy, 2020).

Crystal Structure Analysis : The compound's derivatives have been studied using X-ray crystallography to understand their structural properties, which are vital for their applications in various fields (Selvanayagam et al., 2010).

Advanced Material Synthesis

Bichromophoric Dye Synthesis : Research has been conducted on the reaction of benzo[c]isoxazole-3-carbaldehyde with other compounds to form highly colored dyes with specific absorption properties, indicating its use in material sciences (Prostota et al., 2013).

Synthesis of Benzodiazepine C-Nucleosides : The compound is involved in novel ring transformations to synthesize benzodiazepine derivatives, highlighting its role in creating new molecules for potential pharmaceutical applications (Nishimura et al., 2000).

Safety And Hazards

Direcciones Futuras

Isoxazoles, including Benzo[c]isoxazole-3-carbaldehyde, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are the subject of ongoing research in medicinal chemistry . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

2,1-benzoxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWZPZFZOHXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618170 | |

| Record name | 2,1-Benzoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c]isoxazole-3-carbaldehyde | |

CAS RN |

74052-97-4 | |

| Record name | 2,1-Benzoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

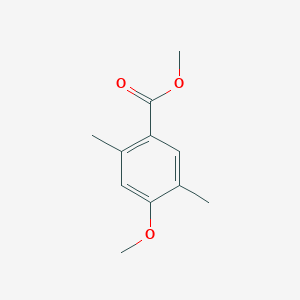

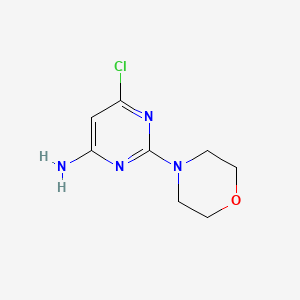

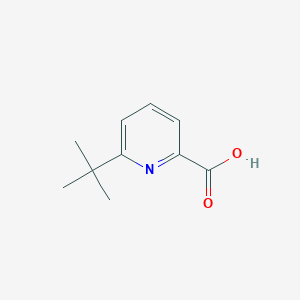

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)

![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)

![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)